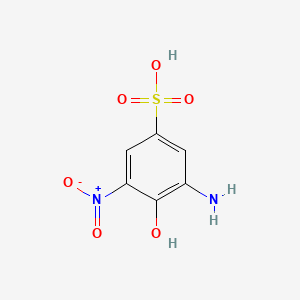

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid

Vue d'ensemble

Description

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid is an aromatic amine with the molecular formula C6H6N2O6S. It is known for its applications in chemical assays, particularly for detecting aromatic amines . The compound is characterized by its nitro, amino, hydroxyl, and sulfonic acid functional groups, which contribute to its reactivity and versatility in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid typically involves the nitration of 4-Amino-3-hydroxybenzenesulfonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic or thermal conditions to expose the free amine, which participates in further reactions.

Acidic Deprotection

-

Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

-

Outcome : Quantitative removal of the Boc group yields the free amine, 2-(aminoethyl)piperidine.

-

Mechanism : Acid-catalyzed cleavage of the carbamate linkage generates CO₂ and tert-butanol.

Thermal Deprotection

-

Conditions : Continuous flow reactor at 230°C in acetonitrile/acetone (7:3) without acid catalysts .

-

Residence Time : 10 minutes.

-

Efficiency : Achieves complete deprotection, enabling telescoped reactions (e.g., immediate benzoylation) .

| Method | Conditions | Yield/Outcome | Reference |

|---|---|---|---|

| Acidic (TFA) | TFA/DCM, rt | Quantitative free amine | |

| Thermal | 230°C, continuous flow, 10 min | Complete deprotection |

Nucleophilic Substitution and Coupling Reactions

The aminoethyl group engages in nucleophilic substitutions, forming bonds with electrophiles such as acyl chlorides or amino acid derivatives.

Peptide Coupling

-

Reagents : L-Phenylalaninate ethyl ester, triethylamine (TEA) in DCM at −50°C .

-

Product : Chiral N-Boc-dipeptides (e.g., methyl 2-[(Boc-amino)piperidin-1-yl]propanoate).

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| L-Phenylalaninate | TEA, DCM, −50°C | N-Boc-dipeptide | 74–84% |

Amide Formation Post-Deprotection

-

Process : Thermal deprotection followed by benzoylation with benzoyl chloride in methanol .

-

Conditions : 25°C, 6.67-minute residence time.

-

Outcome : High-purity benzoylated piperidine derivatives.

Schiff Base Formation

After Boc removal, the free amine reacts with aldehydes to form Schiff bases, useful in coordination chemistry.

-

Example : Condensation with 3-methoxy salicylaldehyde yields tridentate ligands .

-

Conditions : Room temperature, ethanol solvent.

| Aldehyde | Product | Application | Reference |

|---|---|---|---|

| 3-Methoxy salicylaldehyde | Tridentate Schiff base | Metal coordination |

Applications De Recherche Scientifique

Chemical Applications

Reagent in Chemical Assays

- The compound serves as a reagent for the detection of aromatic amines. It forms colored complexes that can be quantitatively measured, making it valuable in analytical chemistry.

Synthesis of Dyes

- It is utilized in the production of azo dyes and pigments due to its ability to form stable colored compounds. This application is particularly important in the textile and printing industries.

Biological Applications

Enzyme Inhibition Studies

- Research indicates that 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid can inhibit specific enzymes involved in the metabolism of aromatic compounds. In a study, it demonstrated dose-dependent inhibition, suggesting potential therapeutic applications for conditions associated with dysregulated aromatic amine metabolism.

Cellular Effects

- The compound influences cellular processes such as cell signaling and gene expression. It has been shown to modify transcriptional activity through interactions with proteins involved in metabolic pathways.

Medical Applications

Imaging Biomarkers

- A notable application is its use as a fluorescent marker in imaging triglycerides within human coronary plaques. The compound exhibits fluorescence under specific excitation conditions, aiding in the visualization of lipid deposits in medical diagnostics .

Potential Therapeutic Uses

- Ongoing research aims to explore its therapeutic potential, particularly in drug development targeting metabolic disorders related to aromatic compounds.

Industrial Applications

Coupling Agent for Azo Dyes

- The compound acts as a coupling agent in the synthesis of azo dyes, which are widely used in various industries including textiles, food coloring, and cosmetics5.

Table 1: Summary of Key Studies on this compound

Mécanisme D'action

The mechanism of action of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid involves its interaction with aromatic amines to form colored complexes. This reaction is facilitated by the presence of the nitro and sulfonic acid groups, which enhance the compound’s electrophilicity. The molecular targets include amine groups on proteins and other biomolecules, leading to measurable color changes that can be quantified using spectroscopic methods .

Comparaison Avec Des Composés Similaires

- 5-Amino-2-methoxybenzenesulfonic acid

- 2,4-Dihydroxyaniline hydrochloride

- Benzene-1,4-diamine

Comparison: 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers distinct advantages in forming colored complexes with aromatic amines, making it particularly valuable in chemical and biochemical assays .

Activité Biologique

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid (commonly known as 3-ANA) is a sulfonic acid derivative that has garnered significant attention in biochemical research due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its applications in various scientific fields.

Molecular Formula: C₆H₆N₂O₆S

Molecular Weight: 234.19 g/mol

CAS Number: 96-93-5

3-ANA features a nitro group, an amino group, and a hydroxyl group, which contribute to its reactivity and interactions with biological molecules. The compound is soluble in water and exhibits stability under standard laboratory conditions, although its reactivity can be influenced by environmental factors such as pH and temperature .

3-ANA plays a crucial role in various biochemical assays, particularly in detecting and quantifying aromatic amines through colorimetric methods. The compound reacts with amines to form colored complexes, which can be quantitatively measured using spectroscopic techniques. This property makes it valuable in biochemical assays and studies involving enzyme activity .

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| This compound | Nitro, Amino, Hydroxyl | Colorimetric assays for amines |

| 5-Amino-2-methoxybenzenesulfonic acid | Amino, Methoxy | Similar reactivity but less stable |

| 2,4-Dihydroxyaniline hydrochloride | Hydroxyl, Amino | Used in dye synthesis but less reactive |

The biological activity of 3-ANA is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The nitro and sulfonic acid groups enhance the compound's electrophilicity, facilitating the formation of stable complexes with target molecules. This interaction can lead to either inhibition or activation of enzymatic activity depending on the nature of the complex formed .

Cellular Effects

Research indicates that 3-ANA influences several cellular processes:

- Cell Signaling: Alters pathways involved in cell communication.

- Gene Expression: Modifies transcriptional activity through protein interactions.

- Metabolism: Affects metabolic flux by interacting with enzymes involved in aromatic compound metabolism .

Case Studies

-

Enzyme Inhibition Study:

A study demonstrated that 3-ANA could inhibit specific enzymes involved in the metabolism of aromatic compounds. At varying concentrations, the compound showed dose-dependent inhibition, indicating potential therapeutic applications in conditions involving dysregulated metabolism of aromatic amines. -

Cellular Toxicity Analysis:

In animal models, low doses of 3-ANA were shown to enhance metabolic activity without significant toxicity. However, at high doses, it induced cellular damage and disrupted normal cellular functions due to its reactivity with cellular proteins .

Temporal and Dosage Effects

The effects of 3-ANA are time-dependent; prolonged exposure can lead to cumulative effects on cellular metabolism and gene expression. In laboratory settings, the stability of 3-ANA allows for long-term studies on its impact on cellular functions. Dosage also plays a critical role:

- Low Doses: Modulate cellular functions without toxicity.

- High Doses: Cause adverse effects such as cellular damage .

Metabolic Pathways

3-ANA is involved in various metabolic pathways related to aromatic compounds. It interacts with enzymes that regulate these pathways, influencing metabolite levels within cells and thereby affecting overall cellular functions .

Applications in Scientific Research

The compound is utilized across multiple fields:

Propriétés

IUPAC Name |

3-amino-4-hydroxy-5-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPXYZMDLOJTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O6S | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074846 | |

| Record name | 4-Hydroxy-5-nitrometanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-6-nitro-1-phenol-4-sulfonic acid is a colorless prisms (from water). (NTP, 1992) | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-93-5 | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-nitrometanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxy-5-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.